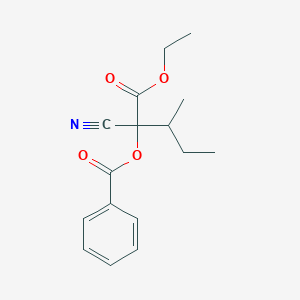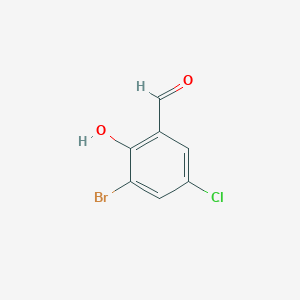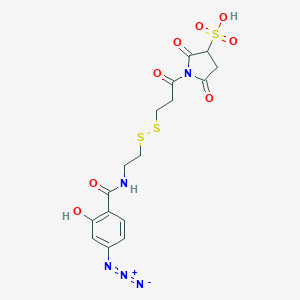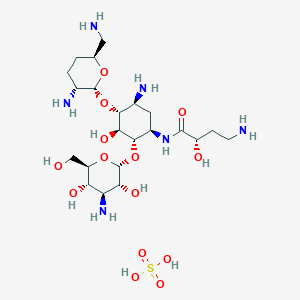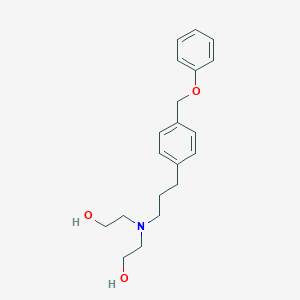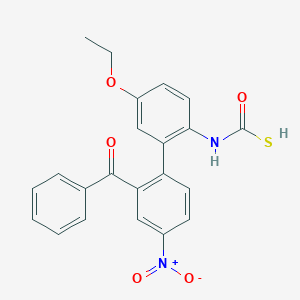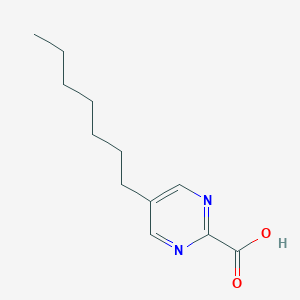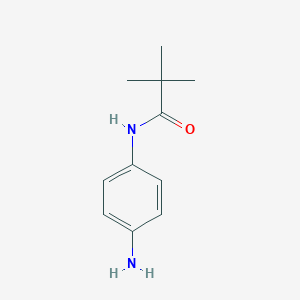
N-(4-aminophenyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-Aminophenyl)-2,2-dimethylpropanamide involves several steps, starting from basic precursors to the final compound. One of the versatile reagents for preparing similar compounds with variable second-coordination spheres involves reductive amination reactions in the presence of sodium cyanoborohydride, yielding a series of ligands with second coordination sphere functional groups (Cheruzel et al., 2011).
Molecular Structure Analysis
The molecular structure of N-(4-Aminophenyl)-2,2-dimethylpropanamide and related compounds has been determined by X-ray crystallography. For instance, the structure of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, a related compound, was determined, highlighting the crystallographic parameters and demonstrating the reaction outcomes (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
N-(4-Aminophenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, reflecting its reactivity and functional group compatibility. For instance, the fluorescence enhancement of related structures through N-phenyl substitutions demonstrates the "amino conjugation effect," affecting the photochemical behavior (Yang et al., 2002).
Physical Properties Analysis
The physical properties of compounds related to N-(4-Aminophenyl)-2,2-dimethylpropanamide, such as hydrogen bonding patterns and crystallographic studies, provide insights into their stability and interactions. The detailed analysis of these properties is crucial for understanding the compound's behavior in various conditions (Kant et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of N-(4-Aminophenyl)-2,2-dimethylpropanamide, can be inferred from studies on similar compounds. These properties are influenced by the compound's structure, substitution patterns, and interaction with other molecules, revealing potential applications and synthesis pathways (Ghorab et al., 2017).
Wissenschaftliche Forschungsanwendungen
-
Field: Electronics
- Application : Tetra (4-Aminophenyl) Porphyrin is used to alter the electronic performances of Reduced Graphene Oxide-Based Field Effect Transistor (rGO-FET) .
- Method : The reduced mixtures of tetra (4-aminophenyl) porphyrin (TAP), GO (TAP-rGO), and the FET channeled by them are examined .
- Results : The hybrids of porphyrin and rGO can make positive impacts on the rGO-FET’s electronic performances .
-
Field: Textile Industry
- Application : Mono azo dye derivatives having Quinazolin-4(3H)-one, 4,4’-(1,3,4-Oxadiazole-2,5-diyl) dianiline and 2,4,6-Trichloro-1,3,5-triazine moieties are used for the exhaust dyeing of silk, wool and cotton fiber .
- Method : The title dyes were synthesized from reactions of diazonium salts of 3-(4-(5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl)phenyl)-2-phenylquinazolin-4(3H)-one with various cyanurated coupling components .
- Results : The dyes showed good to moderate affinity to cotton, wool and silk fiber .
-
Field: Polymer Science
Safety And Hazards
This would involve studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken when handling it.
Zukünftige Richtungen
This could involve potential applications of the compound, areas where further research is needed, and how the compound could be modified to improve its properties or activity.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBPZUVCJMMOLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398880 |
Source


|
| Record name | N-(4-aminophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-2,2-dimethylpropanamide | |
CAS RN |
104478-93-5 |
Source


|
| Record name | N-(4-aminophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

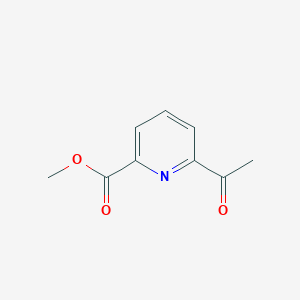
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
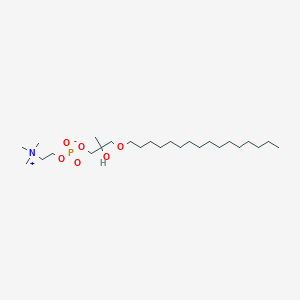
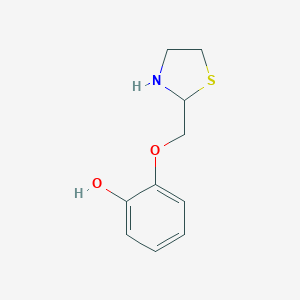
![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)
![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
